molecular formula C17H13ClF4N2O5 B14780954 Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-

Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-

Cat. No.: B14780954
M. Wt: 436.7 g/mol
InChI Key: GNLRHOBLIRDIJW-INIZCTEOSA-N
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Description

Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- is a complex organic compound known for its selective androgen receptor modulation properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound in a nonchlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to androgen receptors, acting as a full agonist. This binding leads to the modulation of gene expression and subsequent physiological effects. The molecular targets include androgen receptors in various tissues, and the pathways involved are primarily related to hormonal regulation and reproductive functions .

Properties

Molecular Formula

C17H13ClF4N2O5

Molecular Weight

436.7 g/mol

IUPAC Name

(2S)-3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-14-5-2-9(18)6-12(14)19)15(25)23-10-3-4-13(24(27)28)11(7-10)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m0/s1

InChI Key

GNLRHOBLIRDIJW-INIZCTEOSA-N

Isomeric SMILES

C[C@](COC1=C(C=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Canonical SMILES

CC(COC1=C(C=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Origin of Product

United States

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